N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide

medicinal chemistry halogen bonding structure-activity relationship

Acquire this synthetically versatile acrylamide (CAS 329778-89-4) for kinase inhibitor screening and focused library synthesis. Its unique 3-chloro-4-iodo aniline pattern enables chemoselective Sonogashira/Suzuki coupling at the para-iodo site, while the ortho-chloro group modulates electronic properties. The 2,3,4-trimethoxyphenyl ring offers topological novelty versus the common 3,4,5-TMP pharmacophore. The iodo substituent also permits direct ¹²⁵I radiolabeling for binding assays. Verify (E)-geometry by ¹H NMR (J ≈ 15.5 Hz). Standard research purity: 98%. Not for human use.

Molecular Formula C18H17ClINO4
Molecular Weight 473.69
CAS No. 329778-89-4
Cat. No. B2774892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
CAS329778-89-4
Molecular FormulaC18H17ClINO4
Molecular Weight473.69
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)I)Cl)OC)OC
InChIInChI=1S/C18H17ClINO4/c1-23-15-8-4-11(17(24-2)18(15)25-3)5-9-16(22)21-12-6-7-14(20)13(19)10-12/h4-10H,1-3H3,(H,21,22)/b9-5+
InChIKeyCOJULQHSSHTMTE-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide (CAS 329778-89-4): Structural and Procurement Profile


N-(3-Chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide (CAS 329778-89-4) is a synthetic acrylamide derivative with molecular formula C₁₈H₁₇ClINO₄ and molecular weight 473.69 g/mol . The compound features an (E)-acrylamide core connecting a 2,3,4-trimethoxyphenyl ring to a 3-chloro-4-iodophenyl ring, placing it within the broader class of halogenated trimethoxyphenyl acrylamides that have been investigated as kinase inhibitor scaffolds and CFTR modulators . Its predicted physicochemical properties include a boiling point of 586.9±50.0 °C, density of 1.592±0.06 g/cm³, and a pKa of 12.16±0.70 . The compound is commercially available from multiple research chemical suppliers, typically at purities of 95–98% .

Why N-(3-Chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide Cannot Be Replaced by Generic Analogs


Generic substitution among trimethoxyphenyl acrylamides is precluded by three interdependent structural features that collectively define this compound's chemical and biological identity. First, the 3-chloro-4-iodo substitution pattern on the aniline ring creates a unique halogen-bonding surface and electronic profile not replicated by mono-halogenated analogs such as N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide (CAS 329778-49-6) or chloro-only variants . Second, the 2,3,4-trimethoxy arrangement on the cinnamyl phenyl ring differs from the far more common 3,4,5-trimethoxy pharmacophore found in combretastatin-inspired and antinarcotic acrylamide series, altering both conformational preferences and target-binding geometry [1]. Third, the presence of the iodo substituent at the para position of the aniline ring provides a chemically orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig) that bromo or chloro analogs do not support with comparable reactivity, and uniquely enables radio-iodination (¹²⁵I/¹³¹I) for tracer studies [2]. These features are not simultaneously present in any single commercially available analog, making direct one-for-one replacement chemically invalid.

N-(3-Chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide: Quantitative Differentiation Evidence Against Closest Analogs


Halogen Substitution Pattern: Dual Chloro-Iodo vs. Mono-Iodo or Mono-Chloro Analogs

The target compound bears both a chlorine atom at the 3-position and an iodine atom at the 4-position of the aniline ring, whereas the closest commercially available analog N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide (CAS 329778-49-6) carries only a single iodo substituent at the 4-position with no chloro group . The molecular weight difference between these two compounds is 34.5 g/mol (473.69 vs. 439.2), attributable to the additional chlorine atom. This dual-halogen pattern increases the number of halogen-bond donor sites from one (mono-iodo) to two (iodo plus chloro), providing a distinct interaction profile with protein targets that rely on halogen bonding for ligand recognition [1]. The cLogP difference between the two compounds (estimated +0.4–0.6 log units for the chloro-iodo variant based on the Hansch π constant for aromatic chlorine) indicates measurably higher lipophilicity, which alters membrane permeability and non-specific binding characteristics [2].

medicinal chemistry halogen bonding structure-activity relationship

Trimethoxy Substitution Pattern: 2,3,4- vs. 3,4,5-Trimethoxyphenyl Pharmacophore Differentiation

The target compound carries the 2,3,4-trimethoxyphenyl substitution pattern, which is structurally distinct from the far more extensively characterized 3,4,5-trimethoxyphenyl (TMP) pharmacophore present in combretastatin A-4 analogs, colchicine-site tubulin inhibitors, and antinarcotic acrylamide series [1]. Published SAR studies on 2,3,4-trimethoxyphenyl-containing acrylonitriles demonstrated that this substitution pattern yields potent anticancer activity against MCF-7, PC-3, and A2780 cell lines, with LogIC₅₀ values significantly different from corresponding 3,4,5-TMP analogs [2]. In the context of kinase inhibition, the 2,3,4-trimethoxy arrangement alters the dihedral angle between the trimethoxyphenyl ring and the acrylamide plane, modifying the shape complementarity with ATP-binding pockets relative to 3,4,5-TMP congeners [3]. Compounds bearing the 2,3,4-trimethoxy motif are not interchangeable with 3,4,5-TMP compounds in any biological assay system, as the altered methoxy positions directly affect both target engagement and off-target profiles.

pharmacophore tubulin binding kinase inhibition antiproliferative

Synthetic Utility: Iodo Substituent as an Orthogonal Derivatization Handle vs. Bromo and Chloro Analogs

The para-iodo substituent on the aniline ring of the target compound provides unique synthetic versatility not available in the corresponding bromo or chloro analogs. Aryl iodides exhibit approximately 100–1000-fold higher reactivity than aryl bromides and 10⁴–10⁶-fold higher reactivity than aryl chlorides in palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura, Heck, Buchwald-Hartwig), enabling selective functionalization under milder conditions and with broader substrate scope [1]. This differential reactivity allows the iodo group to be chemoselectively derivatized in the presence of the chloro substituent, a strategy exploited in the sequential assembly of complex kinase inhibitor libraries [2]. Furthermore, the aryl iodide moiety permits direct radio-iodination with ¹²⁵I (t₁/₂ = 59.4 days) or ¹³¹I (t₁/₂ = 8.0 days) via electrophilic aromatic substitution or isotope exchange, generating radiolabeled probes for in vitro binding assays, autoradiography, or SPECT imaging without altering the compound's core pharmacophore [3]. Neither bromo nor chloro analogs support comparable radiolabeling efficiency.

cross-coupling radio-iodination chemical biology probe design

Patent-Disclosed Kinase Inhibition Context: TrkA and Tyrosine Kinase Inhibitor Scaffold

The target compound and its close structural congeners appear within the patent landscape of tropomyosin-related kinase A (TrkA) inhibitors and broader tyrosine kinase inhibitor programs. US Patent US-8846711-B2 (Heterocyclic acrylamides and their use as pharmaceuticals) explicitly references compounds within this structural class, and related patents from Array BioPharma (US20160297796A1) describe acrylamide-based TrkA inhibitors for pain, cancer, and inflammatory diseases [1]. The 3-chloro-4-iodophenyl motif in the target compound matches the halogen substitution pattern found in optimized MEK-1 inhibitors, where 3-chloro-4-iodophenylamino derivatives demonstrated IC₅₀ values of 200 nM against MEK-1 [2]. While direct TrkA IC₅₀ data for this specific compound are not publicly available, the structural precedent establishes it as a member of a validated kinase inhibitor chemotype, as opposed to the mono-halogenated analog CAS 329778-49-6 which lacks the dual-halogen pattern associated with optimized kinase binding.

TrkA kinase tyrosine kinase inhibitor pain cancer

N-(3-Chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide: High-Value Application Scenarios for Scientific Procurement


Kinase Inhibitor Screening Library Design: Accessing Under-Explored 2,3,4-Trimethoxy Chemical Space

This compound is best deployed as a member of diversity-oriented kinase inhibitor screening libraries where the 2,3,4-trimethoxyphenyl motif provides topological novelty relative to the heavily sampled 3,4,5-TMP pharmacophore. Its dual-halogen aniline pattern, referenced in TrkA and tyrosine kinase patent families, increases the likelihood of hit identification in kinase profiling panels [1]. Procurement for this application should prioritize analytical verification of (E)-geometry via ¹H NMR coupling constants (J ≈ 15.5 Hz for trans acrylamide) to ensure conformational integrity at the acrylamide double bond.

Chemical Biology Probe Development: Orthogonal Derivatization via the para-Iodo Handle

The para-iodo substituent enables chemoselective Sonogashira or Suzuki-Miyaura coupling in the presence of the 3-chloro group, allowing installation of alkyne, biaryl, or heteroaryl moieties without protecting-group strategies [1]. This makes the compound an ideal core scaffold for generating focused analog libraries via late-stage diversification. Additionally, the iodo group permits direct ¹²⁵I radiolabeling for in vitro binding assays or autoradiography, supporting target engagement studies without requiring synthesis of a separate radioligand precursor [2].

CFTR Modulator Research: Potentiator Pharmacology Tool Compound

The trimethoxyphenyl acrylamide chemotype overlaps with CFTR potentiator chemical space identified through structure-based virtual screening campaigns [1]. Specifically, acrylamide derivatives bearing methoxy-substituted phenyl rings have been computationally docked into the CFTR potentiator binding site and evaluated in FRT cell-based iodide influx assays [2]. The target compound's unique 2,3,4-trimethoxy arrangement and dual-halogen pattern offer a structurally distinct probe for exploring CFTR gating modulation, differentiated from both the 3,4,5-TMP series and the clinically established potentiator chemotypes.

Antiproliferative Agent Lead Optimization: Building on 2,3,4-Trimethoxyphenyl SAR

Published data on 2,3,4-trimethoxyphenyl acrylonitrile analogs demonstrate that this substitution pattern supports potent antiproliferative activity against MCF-7, PC-3, and A2780 cancer cell lines [1]. The target compound's acrylamide linker (vs. acrylonitrile) and 3-chloro-4-iodophenyl terminus provide key structural variations for SAR exploration. The iodo substituent additionally facilitates heavy-atom derivatization for X-ray co-crystallography if target engagement is confirmed, accelerating structure-based lead optimization cycles.

Quote Request

Request a Quote for N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.